Drastic Reduction in Dopamine Transporter Binding Affinity Compared to Dexmethylphenidate
The racemic threo-methylphenidate amide exhibits an IC50 of 1.73E+3 nM at the rat DAT in a [3H]WIN 35428 displacement assay [1]. In contrast, the corresponding (R,R)-ester, dexmethylphenidate, displays a Ki of 25 nM at the human DAT under identical radioligand conditions [2]. This indicates a substantial affinity loss (approx. 70-fold) upon ester-to-amide substitution, which cannot be directly extrapolated across all amide-containing analogs.
| Evidence Dimension | DAT Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 1,730 nM (racemic amide) |
| Comparator Or Baseline | Dexmethylphenidate Ki = 25 nM |
| Quantified Difference | Approximately 70-fold lower affinity for the amide |
| Conditions | Radioligand displacement of [3H]WIN 35428; rat striatal tissue (amide) vs. human DAT in N2A cells (ester) |
Why This Matters
Confirms that the amide cannot functionally substitute for the ester in neuropharmacology studies, a critical consideration for assay development and analog design.
- [1] BindingDB. BDBM50327105: (+/-)-threo-Methylphenidate amide. IC50: 1.73E+3 nM. Assay: Displacement of [3H]WIN 35428 from Sprague-Dawley rat striatal tissue. View Source
- [2] Guide to Pharmacology (IUPHAR/BPS). Dexmethylphenidate Ligand Activity Chart. ChEMBL: Displacement of [3H]WIN-35428 from human DAT. Ki: 25 nM. View Source
